molecular formula C26H29N3O4 B304232 4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B304232
M. Wt: 447.5 g/mol
InChI Key: NZLXBLFGIGUASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative, an aldehyde, and an alkene undergo a cycloaddition reaction.

    Introduction of the Pyridine Ring: This step involves the coupling of the quinoline intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing the normal substrate from interacting. This can lead to a variety of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dimethoxyphenyl)-1-((2-pyridinyl)methylene)thiosemicarbazide
  • 2-(2′-pyridyl) benzimidazole derivatives

Uniqueness

4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-N-(PYRIDIN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H29N3O4/c1-15-22(25(31)29-21-8-6-7-11-27-21)23(17-12-16(32-4)9-10-20(17)33-5)24-18(28-15)13-26(2,3)14-19(24)30/h6-12,23,28H,13-14H2,1-5H3,(H,27,29,31)

InChI Key

NZLXBLFGIGUASL-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=N4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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